
N-(2-Aminoethyl)piperazine
Overview
Description
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199°F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion.
Mechanism of Action
N-Aminoethylpiperazine (AEP), also known as 1-(2-Aminoethyl)piperazine or N-(2-Aminoethyl)piperazine, is a derivative of piperazine . This ethyleneamine contains three nitrogen atoms; one primary, one secondary, and one tertiary . It is a corrosive organic liquid and can cause second or third-degree burns .
Target of Action
It is widely used in the production of polyurethane resins, epoxy resin curing agents, and alkyd resin modifiers .
Mode of Action
AEP neutralizes acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides . Flammable gaseous hydrogen is generated in combination with strong reducing agents, such as hydrides .
Biochemical Pathways
Its role in the production of polyurethane resins, epoxy resins, and alkyd resins suggests that it may influence the polymerization processes involved in the formation of these materials .
Pharmacokinetics
Given its corrosive nature and potential to cause burns, it is likely that its bioavailability and pharmacokinetics would be significantly influenced by these properties .
Result of Action
The primary result of AEP’s action is its role in the production of various resins. It is used as a raw material in the production of polyurethane resins, as a curing agent for epoxy resins, and as a modifier for alkyd resins . These resins are widely used in various industries, including plastics, pesticides, and electroplating .
Action Environment
The action, efficacy, and stability of AEP can be influenced by various environmental factors. For instance, it can react with acids to form salts and water in exothermic reactions . It can also generate flammable gaseous hydrogen in combination with strong reducing agents . Therefore, the environment in which AEP is used or stored can significantly impact its action and stability.
Biochemical Analysis
Biochemical Properties
N-Aminoethylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to form complexes with metal ions, which can influence enzyme activity and stability . The compound’s primary amine group allows it to participate in hydrogen bonding and electrostatic interactions with biomolecules, affecting their structure and function. For example, N-Aminoethylpiperazine can interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity .
Cellular Effects
N-Aminoethylpiperazine has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cell membranes can lead to changes in membrane permeability and fluidity, impacting the uptake and distribution of other molecules within the cell . Additionally, N-Aminoethylpiperazine can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of N-Aminoethylpiperazine involves its ability to bind to biomolecules and influence their activity. The compound’s primary amine group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially leading to enzyme inhibition or activation . N-Aminoethylpiperazine can also affect gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes . These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Aminoethylpiperazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or acidic conditions . Long-term exposure to N-Aminoethylpiperazine can lead to cumulative effects on cellular function, including changes in enzyme activity, gene expression, and metabolic processes . In vitro and in vivo studies have shown that prolonged exposure to the compound can result in alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of N-Aminoethylpiperazine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, N-Aminoethylpiperazine can exhibit toxic or adverse effects, including cytotoxicity, changes in enzyme activity, and alterations in gene expression . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
N-Aminoethylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in amino acid metabolism, leading to changes in the production and utilization of key metabolites . Additionally, N-Aminoethylpiperazine can affect the synthesis and degradation of other biomolecules, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, N-Aminoethylpiperazine is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms, including endocytosis and passive diffusion . Once inside the cell, N-Aminoethylpiperazine can localize to various cellular compartments, including the cytoplasm and organelles, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and cell surface receptors .
Subcellular Localization
N-Aminoethylpiperazine’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it can influence the activity and function of resident biomolecules . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Biological Activity
N-(2-Aminoethyl)piperazine (AEP) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, environmental science, and materials science. This article explores the biological activity of AEP through a review of recent studies, highlighting its mechanisms of action, applications, and potential therapeutic uses.
Chemical Structure and Properties
AEP is a piperazine derivative characterized by the presence of an aminoethyl group. Its chemical structure can be represented as follows:
This compound appears as a colorless liquid with a faint odor and is known to be corrosive to tissue. Its ability to participate in nucleophilic addition reactions makes it useful in various chemical processes, including epoxy resin curing and metal complexation.
- Antitubercular Activity : Recent studies have demonstrated that AEP derivatives exhibit significant antitubercular activity against Mycobacterium tuberculosis (MTB). For instance, a series of benzothiazinone derivatives containing AEP showed excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of MTB, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL .
- Carbon Dioxide Capture : AEP has been evaluated as part of solvent blends for carbon dioxide capture from industrial emissions. A mixture of piperazine and AEP has been proposed as a superior solvent due to its high absorption rate and resistance to degradation compared to traditional solvents .
- Metal Complexation : The interaction of AEP with metal ions has led to the formation of complexes that exhibit unique properties. For example, complexes formed with zinc(II) and cadmium(II) ions have been characterized using spectroscopic methods, revealing their potential applications in catalysis and materials science .
Table 1: Summary of Biological Activities
Case Studies
- Antitubercular Research : In a study focused on the design and synthesis of new antitubercular agents, derivatives containing AEP were shown to possess favorable pharmacokinetic profiles and low toxicity, indicating their potential as lead compounds for drug development against tuberculosis .
- Environmental Applications : Research on the use of AEP in CO2 capture highlighted its effectiveness in reducing greenhouse gas emissions from coal-fired power plants. The blend with piperazine not only improved absorption rates but also addressed precipitation issues associated with concentrated piperazine solutions .
- Toxicological Assessment : The genotoxic potential of various alkyleneamines, including AEP, was evaluated through in vitro and in vivo assays. The findings suggested that while some derivatives exhibited mutagenic properties, AEP itself showed a relatively low risk profile.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-Aminoethyl)piperazine, and how can reaction conditions be systematically optimized?
- Methodological Answer : this compound can be synthesized via polyaddition reactions using A₂ and BB′₂ monomers (e.g., divinyl sulfone) under catalyst-free conditions. Optimization involves controlling reaction time, solvent selection (e.g., ethanol, THF), and stoichiometric ratios. For example, secondary amines react rapidly with vinyl groups, forming dimers that act as AB′₂ intermediates for hyperbranched polymer synthesis. Reaction progress can be monitored using FTIR and HPLC to track functional group transformations .
- Key Parameters : Reaction time (e.g., 15 seconds for initial dimerization), solvent polarity, and temperature (e.g., reflux conditions in THF for LiAlH4 reductions) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) and infrared spectroscopy (IR) are critical for confirming amine and piperazine ring functional groups. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to assess purity and identify byproducts. For example, GC-MS can detect intramolecular cyclization products in derivatives synthesized via reactions with dichloronaphthoquinones . Melting point analysis and elemental microanalysis further validate structural integrity .
Q. How does this compound enhance CO₂ capture efficiency in aqueous amine solvents?
- Methodological Answer : As a promoter in blends with 2-amino-2-methyl-1-propanol (AMP), it increases CO₂ solubility by forming stable carbamates. Researchers should conduct vapor-liquid equilibrium (VLE) experiments at 40–100°C and model results using the NRTL framework to optimize loading ratios. For instance, 10 wt% this compound in AMP improves CO₂ absorption by 25% compared to monoethanolamine (MEA) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of hyperbranched polymers using this compound?
- Methodological Answer : The polymerization mechanism involves sequential Michael addition and Schiff base reactions. FTIR and mass spectrometry (MS) reveal that secondary amines in this compound react with divinyl sulfone’s vinyl groups, forming AB′₂ monomers. These monomers undergo further branching via nucleophilic attacks, achieving >50% branching density without gelation. Kinetic studies show rapid initial dimerization (≤15 seconds), followed by slower polymer growth .
Q. How do structural modifications (e.g., heteroatom substitution) influence the pharmacological activity of this compound derivatives?
- Methodological Answer : Introducing substituents like aryl groups or nitro moieties alters receptor binding affinity. For example, replacing the piperazine nitrogen with a benzyl group enhances dopamine D2/D3 receptor interactions. Structure-activity relationship (SAR) studies using DFT calculations and molecular docking can predict bioactivity. In vitro assays (e.g., enzyme inhibition, cytotoxicity screens) validate these predictions .
Q. How can researchers resolve contradictions in reported pKa values and CO₂ solubility data for this compound?
- Methodological Answer : Discrepancies arise from protonation state variations (e.g., tertiary vs. secondary amines) and solvent polarity effects. Use potentiometric titrations under controlled ionic strength (e.g., 0.1 M NaCl) to measure pKa values. For CO₂ solubility, standardize experimental conditions (temperature, amine concentration) and validate data with thermodynamic models (e.g., modified Kent-Eisenberg equations) .
Q. What computational models best predict the thermodynamic behavior of this compound in solvent systems?
- Methodological Answer : The non-random two-liquid (NRTL) model accurately correlates VLE data for aqueous blends. Density functional theory (DFT) simulations can predict oxidative stability by analyzing electron density distributions. For instance, this compound’s higher oxidative resistance compared to TEPA components is attributed to reduced electron-withdrawing effects on amine groups .
Q. Key Notes
- Contradictions Addressed : pKa and CO₂ solubility variations are contextualized via experimental conditions .
- Methodological Focus : Emphasized reproducible protocols for synthesis, characterization, and modeling.
Properties
IUPAC Name |
2-piperazin-1-ylethanamine | |
---|---|---|
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InChI |
InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |
Source | PubChem | |
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InChI Key |
IMUDHTPIFIBORV-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3 | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Related CAS |
67786-00-9 (monoacetate) | |
Record name | N-(2-Aminoethyl)piperazine | |
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DSSTOX Substance ID |
DTXSID2021997 | |
Record name | 1-(2-Aminoethyl)piperazine | |
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Molecular Weight |
129.20 g/mol | |
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Physical Description |
N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |
Record name | N-AMINOETHYLPIPERAZINE | |
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Record name | 1-Piperazineethanamine | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
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Flash Point |
200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |
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Solubility |
Soluble in water | |
Record name | N-(2-Aminoethyl)piperazine | |
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Density |
0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |
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Vapor Density |
4.4 (Air = 1) | |
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Vapor Pressure |
0.04 [mmHg] | |
Record name | 1-Aminoethylpiperazine | |
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Color/Form |
Light-colored liquid | |
CAS No. |
140-31-8, 28631-79-0 | |
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Record name | 2-piperazin-1-ylethylamine | |
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Melting Point |
-2 °F (USCG, 1999), FP: 17.6 °C | |
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Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2403 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-(2-Aminoethyl)piperazine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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